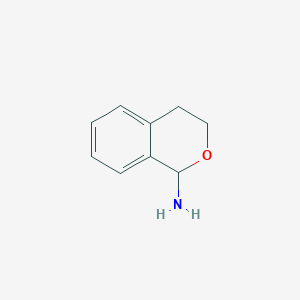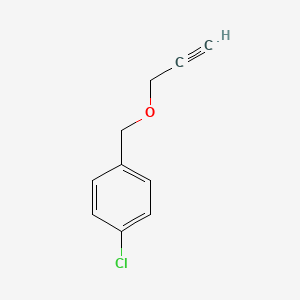
1-(2-Bromo-4-ethoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-ethoxyphenyl)propan-2-one: is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom at the second position and an ethoxy group at the fourth position on the phenyl ring, along with a propan-2-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-ethoxyphenyl)propan-2-one typically involves the bromination of 4-ethoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-4-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium on carbon)
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran)
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), acidic or basic conditions
Major Products Formed
Substitution: Corresponding substituted products (e.g., amines, thioethers)
Reduction: Alcohol derivatives
Oxidation: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-ethoxyphenyl)propan-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Uniqueness
1-(2-Bromo-4-ethoxyphenyl)propan-2-one is unique due to the presence of both a bromine atom and an ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct properties and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
1-(2-bromo-4-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-10-5-4-9(6-8(2)13)11(12)7-10/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
LZNRTOXUMSILAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


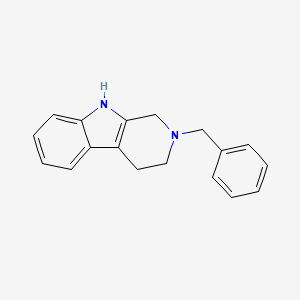

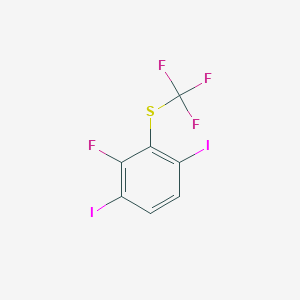
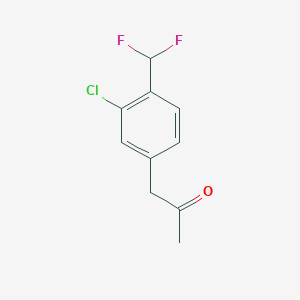
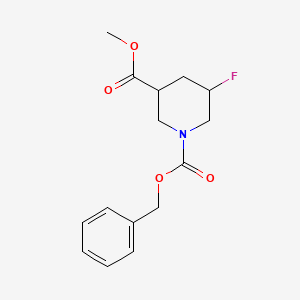
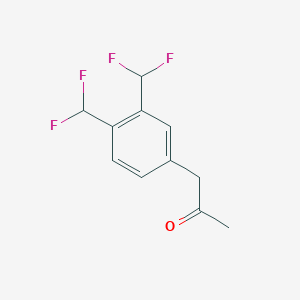
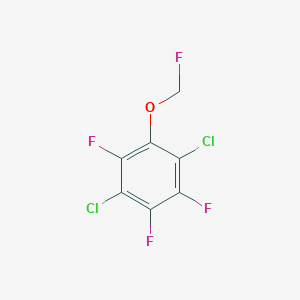


![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
